molecular formula C14H15NO2 B8567116 5-(Benzyloxy)-2-(methoxymethyl)pyridine CAS No. 886980-65-0

5-(Benzyloxy)-2-(methoxymethyl)pyridine

Cat. No.: B8567116
CAS No.: 886980-65-0
M. Wt: 229.27 g/mol
InChI Key: XOTHYLFKOVNNKL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(methoxymethyl)pyridine is a pyridine derivative featuring a benzyloxy substituent at the 5-position and a methoxymethyl group at the 2-position. Pyridine derivatives with substituted benzyloxy and alkyl/aryl groups are pivotal intermediates in medicinal chemistry, catalysis, and materials science . The methoxymethyl group enhances solubility and modulates electronic properties, making it valuable for further functionalization via cross-coupling or oxidation reactions.

Properties

CAS No.

886980-65-0

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(methoxymethyl)-5-phenylmethoxypyridine

InChI

InChI=1S/C14H15NO2/c1-16-11-13-7-8-14(9-15-13)17-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

XOTHYLFKOVNNKL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly influences reactivity, stability, and applications. Below is a comparison of key analogs:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Evidence ID
5-(Benzyloxy)-2-(hydroxymethyl)pyridine -CH₂OH 231.25 Chelation agent precursor; oxidized to aldehyde Oxidation of hydroxymethyl via MnO₂
5-(Benzyloxy)-2-(trifluoromethyl)pyridine -CF₃ 263.23 Electron-withdrawing group; used in fluorinated drug candidates Copper-mediated coupling
5-(Benzyloxy)-2-bromopyridine -Br 264.11 Cross-coupling substrate (e.g., Sonogashira) Williamson ether synthesis
5-(Benzyloxy)-2-(chloromethyl)pyridine -CH₂Cl 233.70 Alkylation intermediate; high reactivity Not specified
5-(Benzyloxy)-2-(pyrrol-1-yl)pyridine -C₃H₆N 278.36 Heterocyclic pharmacophore; 95% purity Commercial synthesis

Key Findings :

  • Electron-Donating vs. Withdrawing Groups : Methoxymethyl (-CH₂OCH₃) and hydroxymethyl (-CH₂OH) groups enhance nucleophilicity at the pyridine ring, facilitating electrophilic substitutions. In contrast, -CF₃ or -Br groups deactivate the ring, favoring coupling reactions at other positions .
  • Reactivity in Cross-Coupling: Bromo and iodo derivatives (e.g., 5-(benzyloxy)-2-bromopyridine) are preferred for Sonogashira or Suzuki-Miyaura couplings, while chloromethyl analogs (e.g., 5-(benzyloxy)-2-(chloromethyl)pyridine) undergo nucleophilic substitutions .
  • Stability : Trifluoromethyl and methoxymethyl groups improve thermal stability compared to hydroxymethyl derivatives, which are prone to oxidation .

Data Tables

Table 1: Physical and Spectral Data of Selected Analogs
Compound Melting Point (°C) Boiling Point (°C) ¹H NMR (δ, ppm) Reference
5-(Benzyloxy)-2-(trifluoromethyl)pyridine Not reported Not reported 8.57 (s, 1H), 7.73–7.71 (m, 2H)
5-(Benzyloxy)-2-(chloromethyl)pyridine Powder form Not reported Not available
5-(Benzyloxy)-2-(pyrrol-1-yl)pyridine Not reported Not reported Purity: 95–98% (HPLC)
Table 2: Commercial Availability and Pricing
Compound Vendor Purity Price (1 g)
5-(Benzyloxy)-2-(pyrrol-1-yl)pyridine Biosynth 95% $400
5-(Benzyloxy)-2-bromopyridine Biopharmacule 98% $450

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